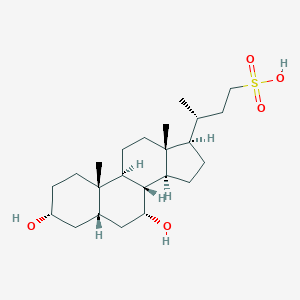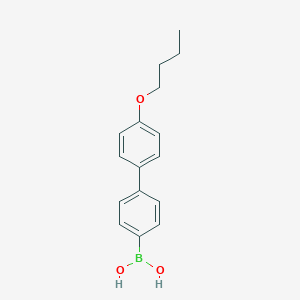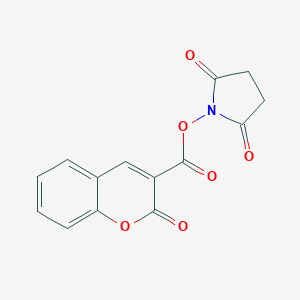
Sulfaquinoxalina sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfaquinoxaline sodium salt is a veterinary medicine primarily used to treat coccidiosis in cattle, sheep, and poultry . It is a sulfonamide antibiotic that interferes with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth . The compound has a molecular formula of C14H11N4NaO2S and a molecular weight of 322.32 .
Aplicaciones Científicas De Investigación
Sulfaquinoxaline sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Sulfaquinoxaline sodium salt exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in microorganisms . This inhibition prevents the formation of nucleic acids, thereby inhibiting the growth and replication of bacteria and protozoa . The compound also interferes with vitamin K epoxidase, leading to anticoagulant effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sulfaquinoxaline sodium interacts with various enzymes and proteins in biochemical reactions. It inhibits the enzyme dihydrofolate synthetase, which is crucial for the nucleic acid synthesis of bacteria and coccidia . This interaction disrupts the life cycle of the coccidia, making Sulfaquinoxaline sodium an effective treatment for coccidiosis .
Cellular Effects
Sulfaquinoxaline sodium has significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA synthesis and enzyme activity . This interference can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfaquinoxaline sodium involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits dihydrofolate synthetase, preventing the synthesis of nucleic acids in bacteria and coccidia . This inhibition disrupts the life cycle of these organisms, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfaquinoxaline sodium change over time. It has been observed that the degradation of Sulfaquinoxaline sodium during photolysis is slower compared to the chlorination process
Dosage Effects in Animal Models
The effects of Sulfaquinoxaline sodium vary with different dosages in animal models. Prolonged administration of Sulfaquinoxaline sodium at higher doses may result in depressed feed intake, deposition of Sulfaquinoxaline sodium crystals in the kidney, and interference with normal blood clotting . At high doses, it may also cause toxic or adverse effects .
Metabolic Pathways
Sulfaquinoxaline sodium is involved in metabolic pathways that interact with enzymes and cofactors. It inhibits the enzyme dihydrofolate synthetase, which plays a crucial role in the synthesis of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfaquinoxaline sodium salt is synthesized through a multi-step process. The initial step involves the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under basic conditions to form sulfaquinoxaline . This intermediate is then converted to its sodium salt form by reacting with sodium hydroxide .
Industrial Production Methods
In industrial settings, the synthesis of sulfaquinoxaline sodium salt involves large-scale reactions in controlled environments to ensure high yield and purity. The process typically includes the use of solvents like methanol and chloroform, and the reactions are carried out under specific temperature and pH conditions .
Análisis De Reacciones Químicas
Types of Reactions
Sulfaquinoxaline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfaquinoxaline N-oxide, while reduction can yield various amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfadiazine
- Sulfamethoxazole
- Sulfadimethoxine
- Sulfamerazine
Uniqueness
Sulfaquinoxaline sodium salt is unique among sulfonamides due to its specific activity against coccidiosis-causing protozoa and its ability to inhibit vitamin K epoxidase . This makes it particularly effective in veterinary applications for the treatment of coccidiosis and other bacterial infections .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfaquinoxaline sodium involves the reaction of 2-aminopyrimidine-5-sulfonamide with 2-acetylamino-5-mercapto-1,3,4-thiadiazole followed by sodium hydroxide treatment.", "Starting Materials": ["2-aminopyrimidine-5-sulfonamide", "2-acetylamino-5-mercapto-1,3,4-thiadiazole", "sodium hydroxide"], "Reaction": [ "Step 1: 2-aminopyrimidine-5-sulfonamide and 2-acetylamino-5-mercapto-1,3,4-thiadiazole are mixed in a suitable solvent such as dimethylformamide.", "Step 2: The mixture is heated under reflux for several hours.", "Step 3: The reaction mixture is cooled and treated with sodium hydroxide solution.", "Step 4: The resulting precipitate is filtered and washed with water.", "Step 5: The product is then recrystallized from a suitable solvent to obtain pure Sulfaquinoxaline sodium." ] } | |
Número CAS |
967-80-6 |
Fórmula molecular |
C14H12N4NaO2S |
Peso molecular |
323.33 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide |
InChI |
InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18); |
Clave InChI |
UBDSWJJGFQSVLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na] |
Otros números CAS |
967-80-6 |
Pictogramas |
Irritant |
Sinónimos |
4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
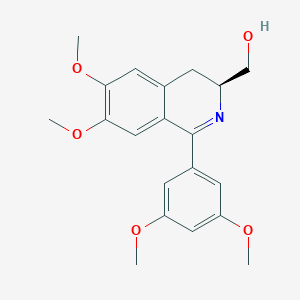



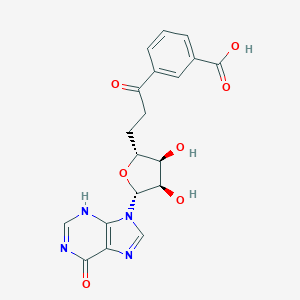
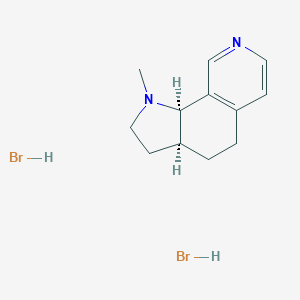

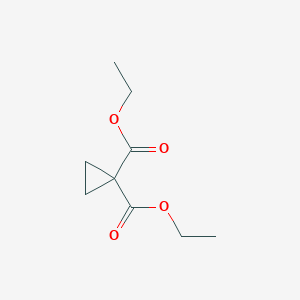
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)
